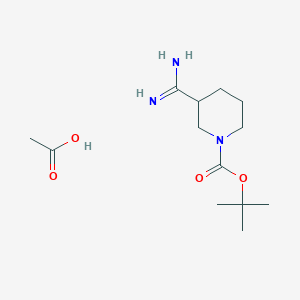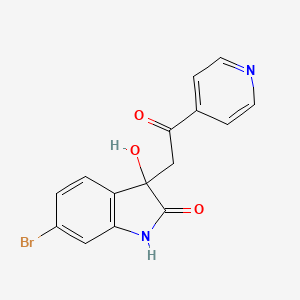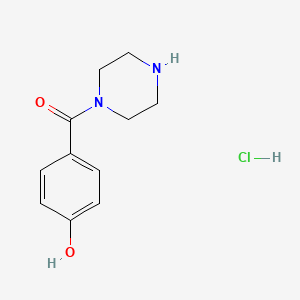
Acetic acid;tert-butyl 3-carbamimidoylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a carbamate derivative of piperidine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate is not fully understood. However, it has been suggested that it may exert its effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic mice. It has also been shown to have herbicidal and pesticidal activity against various plant species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in various in vitro and in vivo studies. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Another limitation is that its potential toxicity and side effects are not well-characterized.
Direcciones Futuras
There are several future directions for research on acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential toxicity and side effects in more detail. Additionally, research could focus on developing more efficient synthesis methods and exploring its potential applications in other fields such as material science and environmental science.
Métodos De Síntesis
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of tert-butyl 3-carbamimidoylpiperidine-1-carboxylate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction produces acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate along with acetic acid as a byproduct.
Aplicaciones Científicas De Investigación
Acetic acid; tert-butyl 3-carbamimidoylpiperidine-1-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In agriculture, it has been studied for its potential use as a herbicide and pesticide. In material science, it has been studied for its potential use as a polymer additive.
Propiedades
IUPAC Name |
acetic acid;tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13;1-2(3)4/h8H,4-7H2,1-3H3,(H3,12,13);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIVZWBEZITQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)

![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)


![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)
